molecular formula C14H15NO B13438012 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13438012
M. Wt: 213.27 g/mol
InChI Key: AXHQCNKGZHFPFY-UHFFFAOYSA-N
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Description

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a pyrrole ring with an aldehyde functional group

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-(1-phenylpropan-2-yl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-9-5-8-14(15)11-16/h2-9,11-12H,10H2,1H3

InChI Key

AXHQCNKGZHFPFY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C=CC=C2C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpropan-2-amine with pyrrole-2-carboxaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

Biological Activity

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrrole ring substituted with a phenylpropan-2-yl group and an aldehyde functional group. The synthesis typically involves the reaction of pyrrole derivatives with appropriate aldehydes, leading to various functionalized products that exhibit diverse biological activities.

Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic properties of pyrrole derivatives, including this compound. For instance, research has shown that related pyrrole hydrazones exhibit significant antiproliferative activity against cancer cell lines. One study reported an IC50 value of 44.63 µM for a related compound in human melanoma cells, indicating comparable efficacy to established chemotherapeutic agents like Carboplatin and Temozolomide .

Table 1: Comparative Cytotoxicity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundSH-4 MelanomaTBDInduces apoptosis, S-phase arrest
Pyrrole Hydrazone 1CSH-4 Melanoma44.63Apoptosis induction
CarboplatinSH-4 Melanoma18.2DNA crosslinking
TemozolomideSH-4 Melanoma50DNA methylation

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, particularly in the S phase, which is crucial for cancer treatment strategies .

Antioxidant Activity

In addition to cytotoxic effects, studies have indicated that pyrrole derivatives possess antioxidant properties. For example, compounds derived from pyrroles have demonstrated significant radical scavenging activity in vitro, suggesting their potential as protective agents against oxidative stress-related diseases .

Study on Anticancer Activity

A notable case study involved the evaluation of several pyrrole derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis and modulation of cell cycle progression .

Safety Profile Assessment

Another critical aspect of the research has been assessing the safety profile of these compounds. The BALB 3T3 NRU assay demonstrated low cytotoxicity levels for certain derivatives, indicating their potential as safer alternatives in cancer therapy .

Future Directions

Further research is warranted to explore the structure–activity relationships (SAR) and to identify specific molecular targets for these compounds. Investigating combinations with existing chemotherapeutics could enhance their efficacy and broaden their therapeutic applications.

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